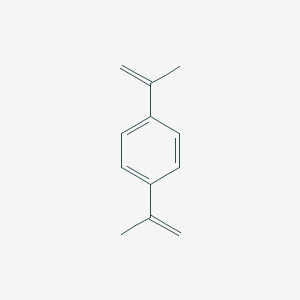

1,4-Diisopropenylbenzene

描述

Historical Context and Early Research Trajectories in Isopropenylbenzene Chemistry

The chemistry of isopropenylbenzenes is intrinsically linked to the broader history of aromatic and polymer chemistry. The industrial production of related diisopropylbenzenes emerged as a byproduct of the cumene (B47948) process, a method developed for the synthesis of phenol (B47542) and acetone (B3395972). wikipedia.orgmarketresearchfuture.com In this process, benzene (B151609) is alkylated with propylene (B89431), which can lead to the formation of di- and tri-substituted products alongside the primary monosubstituted cumene. wikipedia.org

Early investigations into divinylic monomers, such as the structurally related 1,4-divinylbenzene, primarily focused on their potent ability to form highly crosslinked, insoluble polymer networks when subjected to polymerization. researchgate.net This characteristic made them essential as crosslinking agents in the production of thermosets and polymer resins. The initial understanding was that the presence of two reactive vinyl groups would inevitably lead to extensive branching and gelation. researchgate.net The study of 1,4-diisopropenylbenzene and its isomers evolved from this context, with researchers initially exploring its potential as a crosslinker before uncovering its more nuanced and controllable polymerization behaviors. researchgate.netrsc.org

Contemporary Research Significance in Polymer Science and Organic Synthesis

In modern research, this compound has carved out a distinct and important niche, primarily in polymer science and specialized organic synthesis. Its significance stems from the differential reactivity of its two isopropenyl groups, which allows for more controlled polymer architectures compared to other divinyl monomers. researchgate.netfigshare.com

Polymer Science:

The most groundbreaking research in this area involves the controlled polymerization of this compound. Unlike its divinylbenzene (B73037) counterpart, it can undergo living anionic polymerization to produce soluble, linear polymers with predictable molecular weights and very narrow molecular weight distributions (polydispersity index, Đ ≤ 1.03). figshare.comacs.org This is achieved by conducting the polymerization at low temperatures (-78 °C) with specific initiator systems, which selectively polymerize one isopropenyl group while leaving the other as a pendant group on the polymer backbone. figshare.comacs.orgacs.org These pendant groups remain available for subsequent reactions, allowing for the synthesis of complex architectures like graft and block copolymers. researchgate.net

Free-radical polymerization of this compound can also yield substantially linear polymers, which are valuable as chain transfer agents in producing materials for coatings and automotive finishes. google.com Furthermore, it serves as a key comonomer in "inverse vulcanization," a process where it is co-polymerized with elemental sulfur to create high-sulfur-content polymers (poly(S-r-DIB)). rsc.org These novel materials are investigated for applications in next-generation lithium-sulfur batteries and infrared optics. rsc.orgresearchgate.net

Organic Synthesis:

In organic synthesis, this compound is a valuable intermediate. It can be catalytically hydrogenated to produce 1,4-diisopropylbenzene (B50396). This saturated analog is a precursor for producing 1,4-diisopropylbenzene hydroperoxide through oxidation, which is a key intermediate in a process analogous to the Hock rearrangement, yielding hydroquinone (B1673460) (1,4-dihydroxybenzene) and acetone. atamanchemicals.com The compound also serves as a building block for stabilizers and synthetic lubricants. fishersci.cachemicalbull.com Its isopropenyl groups can undergo various chemical transformations, and the aromatic ring is susceptible to electrophilic substitution reactions like bromination and Friedel-Crafts alkylation.

Table 2: Comparison of Polymerization Methods for this compound Click on the headers to sort the table.

| Polymerization Method | Typical Conditions | Resulting Polymer Structure | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Key Application | Source |

| Living Anionic | THF, -78°C, KOBuᵗ/Oligo(α-methylstyryl)lithium initiator | Linear, with pendant isopropenyl groups | 7,620 - 31,500 (Controllable) | ≤ 1.03 | Synthesis of well-defined block copolymers | figshare.comacs.org |

| Free Radical | 80-100°C, AIBN initiator, Cobalt catalyst | Substantially linear | 2,000 - 10,000 | 1.5 - 2.0 | Chain-transfer agents for coatings | google.com |

| Polyaddition | Toluene, 70°C, AIBN or UV with 1,4-benzenedicarbothioic acid | Linear, soluble in chloroform | ~40,000 | Not specified | Synthesis of polymers with thiocarbonyl groups |

Multidisciplinary Methodological Approaches in this compound Investigations

The study of this compound and its derivatives leverages a wide array of scientific techniques, reflecting its multidisciplinary relevance.

Analytical Chemistry: The characterization and purity assessment of this compound and its polymers rely on a suite of advanced analytical methods. Gas chromatography (GC) is used to determine purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure and the absence of isomers. Mass spectrometry (MS), often coupled with GC, provides precise molecular weight information. nih.gov For polymers, size exclusion chromatography (SEC) is essential for determining molecular weight and polydispersity.

Computational Chemistry: Theoretical methods, particularly Density-Functional Theory (DFT), are employed to investigate the structural and electronic properties of this compound and its polymers. researchgate.net For instance, DFT calculations have been used to determine the most stable structures of sulfur copolymers (poly(S-co-DIB)), providing insights into the favorable length of polysulfide chains connecting the organic DIB units. researchgate.net These computational studies complement experimental findings and help in the rational design of new materials.

Materials Science and Engineering: Research extends into materials science, where the performance of polymers derived from this compound is evaluated for specific applications. This includes assessing their mechanical properties, thermal stability, and optical characteristics. rsc.org For example, polymers containing this monomer are explored as high-performance plastics, dielectric fluids for electronic components, and advanced coatings. google.comfuturemarketinsights.com Its role in nuclear fuel reprocessing, specifically in the TALSPEAK process for separating lanthanides and actinides, highlights its application in chemical engineering and nuclear chemistry. fishersci.ca

Table 3: Block Copolymerization of this compound (p-DIPB) Click on the headers to sort the table.

| First Monomer | Second Monomer | Resulting Block Copolymer | Monomer Reactivity Order | Source |

| Styrene (B11656) (S) | p-DIPB | PS-block-P(p-DIPB) | S < p-DIPB | figshare.com |

| 2-Vinylpyridine (B74390) (2VP) | p-DIPB | P2VP-block-P(p-DIPB) | 2VP ≈ p-DIPB | figshare.com |

| p-DIPB | 2-Vinylpyridine (2VP) | P(p-DIPB)-block-P2VP | 2VP ≈ p-DIPB | figshare.com |

| p-DIPB | tert-Butyl Methacrylate (B99206) (tBMA) | P(p-DIPB)-block-P(tBMA) | p-DIPB < tBMA | figshare.com |

Structure

3D Structure

属性

IUPAC Name |

1,4-bis(prop-1-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H,1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENYUPUKNXGVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038794 | |

| Record name | 1,4-Bis(1-methylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605-18-1 | |

| Record name | 1,4-Diisopropenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisopropenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diisopropenylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(1-methylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(1-methylvinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIISOPROPENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C25D5LMF5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,4 Diisopropenylbenzene Production

Catalytic Pathways for Selective 1,4-Diisopropenylbenzene Synthesis

Catalytic routes are central to the production of 1,4-DIPEB, primarily through the dehydrogenation of 1,4-diisopropylbenzene (B50396) (1,4-DIPB). The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the desired product.

Heterogeneous catalysts are widely employed in the industrial synthesis of 1,4-DIPEB due to their ease of separation from the reaction mixture and potential for regeneration and reuse. rsc.org The primary method involves the catalytic dehydrogenation of 1,4-DIPB. taylorfrancis.comrsc.org

Recent advancements have focused on developing highly selective and stable catalysts. Transition metals such as ruthenium, platinum, palladium, and iron have been identified as potential active catalysts for dehydrogenation reactions. nih.gov For instance, the dehydrogenation of alcohols, a similar chemical transformation, has been extensively studied using various metal-supported catalysts. nih.gov These studies provide a foundation for designing catalysts for 1,4-DIPB dehydrogenation. The interaction between the metal nanoparticles and the support material can significantly alter the electronic properties of the catalyst, thereby enhancing its activity and selectivity. rsc.org

Zeolite-based catalysts and heteropoly acids are also being explored to improve selectivity and reduce the formation of by-products in alkylation processes, which are often precursor steps to obtaining the di-substituted benzene (B151609) ring. credenceresearch.com These cleaner catalytic systems align with the principles of green chemistry by minimizing environmental impact and production costs. credenceresearch.com

Table 1: Heterogeneous Catalysts in Dehydrogenation Reactions

| Catalyst System | Substrate | Key Findings |

|---|---|---|

| Metal-supported catalysts (Ru, Pt, Pd, Fe) | Alcohols | Identified as potential active catalysts for dehydrogenation. nih.gov |

| Zeolite-based catalysts | Benzene alkylation | Improved selectivity and reduced by-product formation. credenceresearch.com |

This table is interactive. Click on the headers to sort the data.

Homogeneous catalysis offers high activity and selectivity in chemical transformations due to the well-defined nature of the active sites. rsc.orgd-nb.info In the context of 1,4-DIPEB synthesis, homogeneous catalysts, particularly those based on transition metals like ruthenium and iridium, have shown success in acceptorless alcohol dehydrogenation, a reaction analogous to the dehydrogenation of 1,4-DIPB's isopropyl groups. nih.gov

While the direct homogeneous catalytic synthesis of 1,4-DIPEB is less common in large-scale industrial applications due to challenges in catalyst separation and recycling, research in this area provides valuable mechanistic insights. rsc.orgnih.gov For instance, the synthesis of stereoregular telechelic polypropylene (B1209903) has been achieved through the selective copolymerization of propylene (B89431) and 1,3-diisopropenylbenzene (B1663925) using homogeneous catalysis, demonstrating the potential for precise control over polymerization processes involving diisopropenylbenzene isomers. researchgate.net

Efforts to bridge the gap between homogeneous and heterogeneous catalysis involve the immobilization of homogeneous catalysts on solid supports. rsc.orgescholarship.org This approach aims to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. rsc.org

Heterogeneous Catalysis in Isopropenylation and Dehydrogenation Reactions

Non-Catalytic Synthetic Strategies and Mechanistic Insights

While catalytic methods dominate, non-catalytic strategies for related transformations offer insights into reaction mechanisms. For instance, the thermal decomposition of certain precursors can lead to the formation of desired structures. However, these methods are generally less selective and require higher energy input compared to catalytic routes.

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding the reaction pathways in both catalytic and non-catalytic systems. nih.gov For dehydrogenation reactions, two primary pathways are often considered: the alkoxy path and the hydroxyalkyl path. nih.gov Understanding these mechanisms allows for the rational design of more efficient catalysts and reaction conditions.

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of 1,4-DIPEB. Key variables include temperature, pressure, and feedstock purity. For the dehydrogenation of 1,4-DIPB, optimal temperatures typically range from 380–420°C. Sub-atmospheric pressures are often favored to enhance the dehydrogenation kinetics.

The transalkylation of 1,4-DIPB with benzene to produce cumene (B47948) is a related process where optimization has been extensively studied. researchgate.net In this reaction, a high benzene-to-DIPB molar ratio is employed to maximize the conversion of the di-substituted benzene. researchgate.net

Table 2: Optimized Reaction Conditions for Related Processes

| Process | Catalyst | Temperature (°C) | Pressure | Key Outcome |

|---|---|---|---|---|

| Dehydrogenation of 1,4-DIPB | Not specified | 380–420 | Sub-atmospheric | Optimal for 1,4-DIPEB production. |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles and Sustainable Production of this compound

The principles of green chemistry are increasingly influencing the synthesis of 1,4-DIPEB, aiming to reduce the environmental impact of its production. studypulse.aukahedu.edu.inunirioja.esepa.gov This involves the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. studypulse.auepa.gov

Key green chemistry principles applicable to 1,4-DIPEB production include:

Waste Prevention: Designing syntheses to prevent waste rather than treating it after it has been created. studypulse.auepa.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. studypulse.auepa.gov Catalytic hydrogenation and oxidation are examples of highly atom-efficient processes. wiley-vch.de

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using environmentally benign alternatives. studypulse.au

Design for Energy Efficiency: Recognizing and minimizing the energy requirements of chemical processes. studypulse.au

The shift from traditional Friedel–Crafts alkylation methods, which often use stoichiometric amounts of catalysts that are difficult to dispose of, to cleaner catalytic systems like zeolites is a significant step towards more sustainable production. credenceresearch.comwiley-vch.de The development of catalytic processes that utilize cleaner oxidants like O₂ or H₂O₂ is also a key area of research. wiley-vch.de

Furthermore, the use of renewable feedstocks is a long-term goal for sustainable chemical production. kahedu.edu.in While currently derived from petrochemical sources, future research may explore bio-based routes to benzene and propylene, the ultimate precursors to 1,4-DIPEB. ijarsct.co.in

Polymerization Chemistry of 1,4 Diisopropenylbenzene As a Monomer

Radical Polymerization of 1,4-Diisopropenylbenzene

The isopropenyl groups of this compound (1,4-DIPB) are susceptible to radical-initiated polymerization, allowing for the formation of various polymer structures.

Conventional Free Radical Polymerization Kinetics and Mechanisms

Conventional free radical polymerization of this compound is typically initiated by the thermal decomposition of radical initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The process follows the classical steps of initiation, propagation, and termination.

Mechanism:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate primary free radicals. These radicals then attack one of the isopropenyl groups of a 1,4-DIPB monomer, forming a new, monomer-centered radical.

Propagation: The newly formed radical adds to the double bond of another 1,4-DIPB monomer. This process repeats, leading to the growth of a polymer chain. Due to the presence of two isopropenyl groups, cross-linking can occur, potentially leading to the formation of an insoluble gel network.

Termination: The growth of polymer chains is terminated by bimolecular reactions between two growing radical chains, either through combination or disproportionation.

Research has shown that under specific conditions, the polymerization can be controlled to favor the formation of substantially linear polymers. This is achieved by carrying out the polymerization at temperatures between 60°C and 160°C in the presence of a chain-transfer catalyst, such as a cobalt complex. This method can achieve high conversions (>70%) while avoiding indanyl cross-linking, which contributes to the thermal stability of the resulting polymer. The molecular weight of the polymers produced through this method is dependent on the conversion rate, a characteristic more akin to condensation polymerization than conventional free radical polymerization.

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) methods offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate polymer chains through a halogen atom transfer process. researchgate.net The key principle is the reversible homolytic cleavage of a carbon-halogen bond by the transition metal complex, which establishes an equilibrium between active propagating radicals and dormant alkyl halide species. researchgate.net This equilibrium is heavily shifted towards the dormant species, keeping the concentration of active radicals low and thus minimizing irreversible termination reactions. researchgate.net

While extensive research on the direct ATRP of this compound is not widely documented in the provided literature, the structural similarity of 1,4-DIPB to other styrenic monomers suggests its potential as a substrate for this technique. The application of ATRP to produce block copolymers containing polyolefin segments has been demonstrated using a macromonomer derived from 1,3-diisopropenylbenzene (B1663925), indicating the compatibility of the isopropenylbenzene structure with radical polymerization conditions that can lead to controlled architectures. acs.org For a successful ATRP of 1,4-DIPB, careful selection of the initiator, catalyst, ligand, and solvent would be crucial to control the polymerization of the bifunctional monomer and prevent extensive cross-linking.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. fujifilm.com The RAFT mechanism involves a series of addition-fragmentation equilibria where the propagating radical adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release either the initial propagating radical or a new radical derived from the RAFT agent, which can then initiate a new polymer chain. This process allows for the chains to grow at a similar rate, leading to polymers with low dispersity. sigmaaldrich.com

A significant development in the context of this compound is its use as a precursor for the synthesis of a bifunctional RAFT agent. Specifically, 1,4-bis(2-(thiobenzoylthio)prop-2-yl)benzene (BTBP) has been synthesized through the reaction of this compound with dithiobenzoic acid. nih.gov This difunctional RAFT agent can then be utilized in AIBN-initiated radical polymerization of other monomers to produce polymers with dithioester groups at both chain ends. nih.gov These terminal groups can be subsequently converted into other functional groups, such as thiols, to create reducible polymers. nih.gov

The synthesis of the BTBP RAFT agent demonstrates a direct and important application of this compound within the framework of RAFT chemistry, enabling the creation of specialized polymer architectures.

Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain end, forming a dormant alkoxyamine species. mdpi.com At elevated temperatures, the C-ON bond of the alkoxyamine undergoes reversible homolytic cleavage, releasing the propagating radical and the nitroxide. This dynamic equilibrium between active and dormant species allows for controlled polymer growth. ripublication.com

Direct studies focusing on the NMP of this compound are not extensively detailed in the available literature. However, NMP has been successfully applied to a wide range of styrenic monomers. Given that 1,4-DIPB is a styrenic derivative, it is plausible that it could be polymerized via NMP. The challenge would lie in managing the bifunctionality of the monomer to prevent cross-linking and achieve a controlled polymerization of one or both isopropenyl groups. Hyperbranched polymers have been synthesized from divinylbenzene (B73037) and 1,3-diisopropenylbenzene through anionic self-condensing vinyl polymerization, a process that relies on the controlled reaction of multiple reactive sites, suggesting that with appropriate control, similar complex architectures might be accessible via radical routes like NMP. chemrxiv.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Anionic Polymerization of this compound

The anionic polymerization of this compound has been shown to be a highly effective method for producing well-defined polymers. researchgate.net A key characteristic of this polymerization is the significant difference in reactivity between the two isopropenyl groups and a relatively low ceiling temperature. researchgate.net

At low degrees of conversion, the polymerization proceeds in an essentially linear fashion, with one isopropenyl group participating in the polymerization while the other remains as a pendant double bond on each monomer unit. researchgate.net Branching and cross-linking reactions tend to occur only at higher monomer conversions. researchgate.net

Particularly noteworthy is the successful living anionic polymerization of the para-isomer (p-DIPB). This has been achieved at low temperatures (e.g., -78°C) in a polar solvent like tetrahydrofuran (B95107) (THF) using specific initiator systems. These systems allow for the selective polymerization of one of the two isopropenyl groups in a living manner. This controlled process yields soluble polymers with predictable molecular weights and very narrow molecular weight distributions (Đ ≤ 1.03). The living nature of these polymer chains allows for the subsequent synthesis of block copolymers by the sequential addition of other monomers. researchgate.net

The table below summarizes key findings from a study on the living anionic polymerization of this compound.

| Initiator System | Temperature (°C) | Polymer Mn ( g/mol ) | Polydispersity (Đ) | Remarks |

| Oligo(α-methylstyryl)lithium / KOtBu | -78 | 7,620 - 31,500 | ≤ 1.03 | Selective polymerization of one isopropenyl group; living polymers stable for extended periods at low temperature. researchgate.net |

This level of control makes anionic polymerization a powerful tool for creating advanced polymer architectures from this compound, with the pendant isopropenyl groups available for post-polymerization modification.

Initiator Systems and Their Influence on Polymer Architecture

Cationic Polymerization of this compound

Cationic polymerization offers an alternative route to polymerize this compound, proceeding through a positively charged growing chain end. uc.edu This method is suitable for monomers with electron-donating substituents that can stabilize the resulting carbocation. scribd.com

Cationic polymerization of this compound can be initiated by both Lewis acids and Brønsted (protonic) acids. google.com

Lewis Acids: Common Lewis acid initiators include compounds like boron trifluoride (BF₃), aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄). uc.eduwikipedia.org These Lewis acids often require a co-initiator, such as water or an organic halide, to generate the initiating species. uc.eduwikipedia.org The Lewis acid interacts with the co-initiator to produce a complex that can then donate a proton or a carbocation to the monomer, initiating polymerization. uc.edulibretexts.org

Protonic Acids: Strong protonic acids, such as sulfuric acid (H₂SO₄) and various sulfonic acids, can also directly initiate the cationic polymerization of vinyl monomers. libretexts.orgcmu.edu The proton from the acid adds to the double bond of the this compound monomer, forming a carbocation which then propagates. scribd.comlibretexts.org Research has shown that sulfonic acids can be effective initiators for cationic polymerization in aqueous media when used in conjunction with a water-tolerant Lewis acid like ytterbium triflate (Yb(OTf)₃). cmu.edu

The polymerization can proceed through a combination of step-growth and chain-growth processes, influenced by factors such as reaction temperature, solvent, monomer addition rate, and the concentration of unreacted monomer. google.com

A significant challenge in cationic polymerization is the high reactivity of the propagating carbocation, which can lead to chain transfer and termination reactions, limiting the molecular weight of the resulting polymer. frontiersin.orggoogle.com

Chain transfer can occur through several mechanisms:

Hydrogen abstraction: A proton can be transferred from the active chain end to the counterion, terminating the chain but regenerating the initiator complex. wikipedia.org

Transfer to monomer: The growing chain can transfer a proton to a monomer molecule, terminating the original chain and creating a new carbocation to initiate a new chain. wikipedia.org

Side reactions can also occur, such as the reaction of the carbocationic chain end with nucleophiles present in the reaction mixture, leading to termination. libretexts.org The choice of solvent is critical, as it can influence the stability and reactivity of the propagating species. uc.edu Halogenated solvents like methylene (B1212753) chloride are often preferred. uc.edu

To achieve better control and produce "living" cationic polymerization, where termination and chain transfer are minimized, specific strategies are employed. These often involve using a combination of a weak nucleophile and a strong Lewis acid to stabilize the propagating carbocation. cmu.edu This allows for the synthesis of polymers with more controlled molecular weights and architectures.

Lewis Acid and Protonic Acid Initiated Polymerization Systems

Coordination Polymerization and Metallocene Catalysis

Coordination polymerization, particularly using metallocene catalysts, offers a powerful method for controlling the stereochemistry and architecture of polymers. d-nb.infonih.gov While extensively studied for simple olefins like ethylene (B1197577) and propylene (B89431), its application to divinyl monomers like this compound is less common but holds potential for creating polymers with unique properties.

Metallocene catalysts are organometallic compounds, typically of Group 4 metals like titanium, zirconium, or hafnium, containing one or more cyclopentadienyl (B1206354) ligands. mdpi.comresearchgate.net When activated, usually with an aluminoxane such as methylaluminoxane (B55162) (MAO), they form highly active cationic species that can polymerize olefins with high efficiency and stereoselectivity. d-nb.inforesearchgate.net

The structure of the metallocene ligand framework plays a crucial role in determining the properties of the resulting polymer. researchgate.net By modifying the ligands, the catalyst's activity, stability, and the polymer's microstructure can be finely tuned. d-nb.info For instance, C₁-symmetric metallocene catalysts have been shown to produce polypropene with specific tacticities. researchgate.net

While specific studies on the coordination polymerization of this compound using metallocene catalysts are not extensively detailed in the provided search results, the principles of metallocene catalysis suggest potential for this monomer. The polymerization would proceed via insertion of the monomer into the metal-carbon bond of the active catalyst center. d-nb.info A key challenge would be to control the reactivity of the two isopropenyl groups to avoid crosslinking and to potentially achieve selective polymerization of one group, similar to what is seen in anionic polymerization. The steric bulk of the monomer could influence its coordination and insertion rate compared to smaller olefins. nih.gov The development of "post-metallocene" or non-metallocene catalysts, which often feature N,N-bidentate ligands, has further expanded the scope of coordination polymerization, offering catalysts with diverse reactivities and the ability to produce polymers with unique properties, such as ultra-high molecular weight polyethylene. mdpi.com

Step-Growth Polymerization Pathways Involving this compound

Step-growth polymerization is a mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long polymer chains. wikipedia.org Unlike chain-growth polymerization, where monomers add one by one to a growing chain, in step-growth, any two monomer or oligomer species can react with each other. wikipedia.org

While this compound is primarily polymerized through its vinyl groups in chain-growth mechanisms, it can also be a component in step-growth polymerization pathways. For example, a patent describes a process where the cationic polymerization of diisopropenylarenes can proceed through a combination of step-growth and chain-growth processes. google.com The step-growth component involves the reaction between intermediate structures. google.com

Furthermore, polymers of this compound, with their pendant unsaturated groups, can be considered as reactive oligomers or macromonomers. These can undergo further reactions in a step-growth manner. For instance, these unsaturated polymers can be functionalized through reactions like hydrocyanation to yield polynitriles, amination to yield polyamines, or hydration to yield polyols. google.com These functionalized oligomers can then be used in subsequent step-growth polymerizations, such as polyesterification or the formation of polyamides, to create more complex polymer structures. wikipedia.org This approach, where a reactive oligomer is polymerized further, is sometimes referred to as chain extension. wikipedia.org

Ring-Opening Polymerization (ROP) Strategies for this compound Derivatives

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, incorporating it into the polymer and regenerating an active center for further propagation. This method is fundamentally reliant on the presence of a cyclic monomer, which opens to relieve ring strain, providing the thermodynamic driving force for polymerization. beilstein-journals.orgbeilstein-journals.org Common monomers for ROP include cyclic esters (lactones), cyclic amides (lactams), epoxides, and strained cycloalkenes. beilstein-journals.org

For this compound, its acyclic nature means it cannot directly undergo Ring-Opening Polymerization. Its primary polymerization pathways involve the direct participation of its two isopropenyl groups through mechanisms such as anionic, cationic, or free-radical polymerization. researchgate.net

Strategies for involving this compound or its derivatives in ROP would necessitate the synthesis of a specialized cyclic derivative. Theoretically, this could involve creating a macrocycle or a strained cyclophane that incorporates the this compound moiety. wikipedia.org However, a review of the scientific literature indicates that the ROP of such purpose-built cyclic derivatives is not a common or established strategy. The high reactivity of the isopropenyl groups makes the synthesis and subsequent controlled polymerization of such cyclic monomers challenging, as side reactions involving the vinyl groups would be difficult to prevent.

While direct ROP of a this compound derivative is not well-documented, related concepts have been explored where the monomer is used in conjunction with polymers formed by ROP. For instance, research has shown that 1,3-diisopropenylbenzene can be used as a cross-linking agent. In one study, it was reacted with the terminal diradicals of poly(thioctic acid), a polymer formed via ROP of a cyclic disulfide, to create a chemically cross-linked polymer network. This demonstrates a synergy between the two polymerization fields, although it is not an ROP of the diisopropenylbenzene derivative itself.

The synthesis of complex macrocycles and cyclophanes containing aromatic units is an active area of research. beilstein-journals.orgmdpi.com These structures are primarily investigated for their applications in supramolecular chemistry, host-guest interactions, and materials science rather than as monomers for ROP. beilstein-journals.org

Copolymerization and Terpolymerization Strategies Involving 1,4 Diisopropenylbenzene

Determination of Reactivity Ratios in Binary Copolymerization Systems

The behavior of 1,4-diisopropenylbenzene in a binary copolymerization system is quantitatively described by its reactivity ratios (r1 and r2). These ratios, defined by the Mayo-Lewis equation, are the ratio of the rate constant for a propagating chain ending in a given monomer unit adding its own monomer to the rate constant for it adding the comonomer. tulane.edu The values of these ratios dictate the distribution of monomer units along the copolymer chain, which in turn governs the final properties of the material. For instance, if both reactivity ratios are less than one, the monomers tend to alternate along the polymer chain. tulane.edu

The determination of these ratios is crucial for predicting copolymer composition and controlling the synthesis. Common methods for determining reactivity ratios include the Fineman-Ross and Kelen-Tüdös methods, which are linear graphical techniques applied to copolymerization data at low monomer conversion (typically below 10%). scielo.orgsapub.org These methods relate the initial monomer feed composition to the instantaneous copolymer composition.

While extensive data on the reactivity ratios for this compound with various comonomers are not widely published, research on structurally similar compounds provides valuable insights. For example, in the free-radical copolymerization of styrene (B11656) (M1) with 4,4′-diisopropenylbiphenyl (M2), a related divinyl monomer, the estimated reactivity ratio for styrene (r1) was 1.3. researchgate.net This value, being greater than one, suggests that a polystyryl radical prefers to add another styrene monomer rather than the diisopropenylbiphenyl monomer. tulane.edu

In anionic copolymerization, the situation is more complex. For instance, the copolymerization of α-methylstyrene with 1,4-DIPB is reported to be extremely slow. researchgate.net This is attributed to a significant difference in the nucleophilicity of the respective carbanions; the reaction of the α-methylstyrene anion with 1,4-DIPB is much faster than the reaction of the 1,4-DIPB anion with α-methylstyrene, making random incorporation of the monomers unlikely. researchgate.net This suggests that the reactivity ratios would be highly disparate in this anionic system.

Synthesis and Characterization of Linear Copolymers Containing this compound Units

A key feature of this compound polymerization is the potential to form linear, soluble copolymers under specific conditions, despite it being a divinyl monomer which typically leads to cross-linked networks. researchgate.net This is achieved by exploiting the difference in reactivity between its two isopropenyl groups.

In anionic polymerization, at low degrees of conversion, the reaction can be controlled so that only one isopropenyl group reacts, leaving the other as a pendant group along the polymer backbone. researchgate.net This process yields essentially linear and soluble polymers. However, as the monomer conversion increases, the probability of the pendant double bonds reacting increases, which can lead to branching and eventual gelation. researchgate.net Similarly, living anionic polymerization of 1,4-DIPB has been achieved, producing soluble polymers with controlled molecular weights and narrow polydispersity indices (PDI, Mw/Mn ≤ 1.03).

Free-radical polymerization can also be employed to synthesize substantially linear polymers of 1,4-DIPB. This is typically carried out in the presence of a chain transfer agent, with the reaction mixture heated to temperatures between 60°C and 160°C. google.com The resulting polymers are largely free of indanyl functionality, which can form in cationic polymerization, and possess one unsaturated group for each incorporated DIPB unit. google.com

The characterization of these linear copolymers is essential to confirm their structure. Techniques such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy are used to confirm the presence of pendant double bonds. researchgate.net Gel Permeation Chromatography (GPC) is employed to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the copolymers, providing evidence of a linear, non-cross-linked structure. google.com

| Polymerization Method | Comonomers | Key Conditions | Resulting Copolymer Structure | Mn ( g/mol ) | PDI (Mw/Mn) | Reference(s) |

| Anionic Polymerization | α-Methylstyrene | Low monomer conversion, THF solvent | Linear with pendant isopropenyl groups | - | - | researchgate.net |

| Living Anionic Polymerization | - | THF, -78°C, KOBuᵗ initiator | Linear with pendant isopropenyl groups | 7,620–31,500 | ≤ 1.03 | |

| Free-Radical Polymerization | α-Methylstyrene | 80-120°C, chain transfer catalyst | Substantially linear | 2,000–10,000 | 1.5–2.0 | google.com |

Graft Copolymerization with this compound

The linear copolymers of this compound, with their reactive pendant isopropenyl groups, serve as excellent backbones for the synthesis of graft copolymers. researchgate.net Graft copolymers are branched macromolecules in which the side chains are structurally distinct from the main chain. Their synthesis allows for the combination of different polymer properties into a single material. Two primary strategies are employed for this purpose: "grafting from" and "grafting to". researchgate.net

In the "grafting from" approach, initiating sites are created along the polymer backbone, and the graft chains are then grown from these sites. researchgate.net For a poly(1,4-DIPB) backbone, this can be achieved by metallating the pendant isopropenyl groups using an organometallic compound like butyllithium. The resulting carbanionic sites can then initiate the anionic polymerization of a second monomer, such as styrene, to form the grafts. researchgate.net This method allows for the synthesis of graft copolymers where the number and length of the grafts can be controlled. acs.org

The "grafting to" method involves the reaction of pre-synthesized polymer chains (the grafts), which have reactive end-groups, with the functional sites on the backbone polymer. scribd.com In the context of a poly(1,4-DIPB) backbone, this would involve reacting the pendant isopropenyl groups with living polymer chains (e.g., polystyryllithium). The living anionic ends of the pre-formed polymer chains add across the double bonds of the pendant groups, attaching the grafts to the backbone. researchgate.net

A significant advantage of these anionic grafting techniques is the ability to produce well-defined graft copolymers with a random distribution of grafts and a low level of compositional heterogeneity within the sample. acs.org The successful synthesis and structure of the resulting graft copolymers can be confirmed by fractionation techniques and GPC analysis, which would show a significant increase in molecular weight compared to the original backbone. researchgate.net

Design and Synthesis of Block Copolymer Architectures

Block copolymers, which consist of two or more long sequences (or blocks) of different monomer units, can be precisely synthesized using this compound through living anionic polymerization. researchgate.net This technique allows for the sequential addition of monomers to a living polymer chain without termination, resulting in well-defined block structures with controlled block lengths and low polydispersity. researchgate.net

The living anionic polymerization of 1,4-DIPB can be initiated to form a living poly(1,4-DIPB) block. researchgate.net Crucially, this polymerization proceeds by selectively reacting one of the isopropenyl groups, leaving the other intact. This living polymer, with its reactive chain end, can then initiate the polymerization of a second monomer, such as styrene (S), 2-vinylpyridine (B74390) (2VP), or tert-butyl methacrylate (B99206) (tBMA), to form a diblock copolymer. researchgate.net This process can be extended by adding further monomers to create triblock or multiblock copolymers.

Research has successfully demonstrated the synthesis of novel block copolymers such as PS-block-P(p-DIPB), P2VP-block-P(p-DIPB), P(p-DIPB)-block-P2VP, and P(p-DIPB)-block-PtBMA. researchgate.net These syntheses are typically conducted in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) using a specialized initiator system. researchgate.net The resulting block copolymers possess the reactive poly(1,4-DIPB) segment, which can be used for further modifications, such as cross-linking or grafting. researchgate.net

Based on these block copolymerization studies, the relative reactivity of 1,4-DIPB has been assessed. It is considered to be more reactive than styrene but less reactive than tBMA in anionic polymerization. researchgate.net

| Block Copolymer Architecture | Monomer 1 | Monomer 2 | Polymerization Method | Resulting Structure | Reference(s) |

| Diblock Copolymer | Styrene | 1,4-DIPB | Living Anionic Polymerization | Polystyrene-block-poly(this compound) | researchgate.net |

| Diblock Copolymer | 2-Vinylpyridine | 1,4-DIPB | Living Anionic Polymerization | Poly(2-vinylpyridine)-block-poly(this compound) | researchgate.net |

| Diblock Copolymer | 1,4-DIPB | tert-Butyl Methacrylate | Living Anionic Polymerization | Poly(this compound)-block-poly(tert-butyl methacrylate) | researchgate.net |

Terpolymerization for Enhanced Material Performance and Multifunctionality

Terpolymerization, the polymerization of three distinct monomers, offers a versatile platform for fine-tuning material properties and introducing multiple functionalities into a single polymer chain. This compound can be incorporated as one of the three comonomers to enhance characteristics like thermal stability, mechanical properties, or to provide reactive sites for cross-linking.

For example, 1,4-DIPB has been used in terpolymerization with sulfur and norbornadiene. This approach, utilizing inverse vulcanization, allows for the tuning of the resulting terpolymer's viscoelasticity and thermal stability. The inclusion of 1,4-DIPB contributes to the formation of a robust and modifiable polymer network.

While specific, detailed studies on the terpolymerization of 1,4-DIPB with common vinyl monomers are limited, the principles of copolymerization can be extended. Patents describe the copolymerization of the related 1,3-diisopropenylbenzene (B1663925) with monomers such as styrene, vinyl toluene, butadiene, and isoprene, indicating the feasibility of creating multi-monomer polymers. google.com In such systems, 1,4-DIPB would likely be used in small amounts to act as a cross-linking agent or to introduce pendant reactive sites without causing premature gelation. When used as a comonomer in this fashion, it is often kept below 5% by weight to avoid extensive cross-linking.

Alternating Copolymerization Dynamics and Control

Alternating copolymers are a specific class of copolymers where the monomer units are arranged in a regular, alternating sequence (A-B-A-B-...). rsc.org This high degree of structural regularity can lead to unique material properties that differ significantly from random or block copolymers. rsc.org The formation of a perfectly alternating structure typically occurs when the reactivity ratios of both comonomers (r1 and r2) approach zero, meaning each propagating chain strongly prefers to add the other monomer. tulane.edu

There is currently a lack of specific research demonstrating the controlled alternating copolymerization of this compound with other vinyl monomers. The investigation of anionic copolymerization of 1,4-DIPB with α-methylstyrene suggests that the large difference in monomer/carbanion reactivity makes random or alternating structures unlikely, instead favoring a sequential or block-like incorporation. researchgate.net

For alternating copolymerization to be feasible with 1,4-DIPB, a comonomer would be required that forms a charge-transfer complex with 1,4-DIPB, or a system where the cross-propagation reactions are overwhelmingly favored. While strategies exist for achieving alternating sequences, such as using Lewis acids to control reactivity or designing monomers that inherently favor alternation, their application to this compound has not been extensively reported in the literature. rsc.org

1,4 Diisopropenylbenzene As a Versatile Cross Linking Agent in Polymer Networks

Formation and Characterization of Cross-linked Polymer Architectures

The formation of polymer networks using 1,4-diisopropenylbenzene can be achieved through several polymerization techniques, including free-radical and anionic polymerization. researchgate.net In free-radical polymerization, the isopropenyl groups of p-DIPB react with monomers to form a three-dimensional network. Anionic polymerization offers more precise control over the polymer architecture, allowing for the synthesis of well-defined structures. researchgate.net For instance, living anionic polymerization of this compound can produce soluble polymers with predictable molecular weights and narrow molecular weight distributions, where one vinyl group polymerizes while the other remains as a pendant group for subsequent cross-linking reactions. researchgate.net

The characterization of these cross-linked architectures involves a variety of analytical techniques to determine their structural and physical properties.

Key Characterization Techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and the degree of cross-linking by analyzing the disappearance of vinyl protons. acs.org |

| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg), which indicates the degree of cross-linking and the thermal stability of the network. mdpi.comacs.org |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer network. mdpi.com |

| Solvent Swelling Studies | Provides information about the cross-link density; a lower degree of swelling indicates a higher cross-link density. researchgate.net |

| Mechanical Testing | Measures properties such as tensile strength, modulus, and elongation at break to assess the mechanical performance of the network. mdpi.com |

Influence of this compound Concentration on Network Density and Homogeneity

The concentration of this compound as a cross-linking agent plays a crucial role in determining the final properties of the polymer network. Increasing the concentration of p-DIPB generally leads to a higher cross-link density. researchgate.net This increased density results in materials with enhanced dimensional stability and improved barrier properties. researchgate.net

However, excessively high concentrations of the cross-linker can sometimes lead to the formation of heterogeneous networks. acs.org Therefore, optimizing the p-DIPB concentration is essential to achieve a balance between high cross-link density and network homogeneity. Research has shown that a more uniform distribution of the cross-linker throughout the polymer matrix can be achieved through controlled polymerization techniques. researchgate.net

Control over Cross-linking Kinetics and Reaction Pathways

The kinetics of the cross-linking reaction involving this compound can be controlled by several factors, including temperature, initiator concentration, and the polymerization method. psu.edu For instance, in anionic polymerization, the reaction rate can be precisely controlled by adjusting the temperature and the type of initiator used. researchgate.net This control allows for the formation of polymers with specific architectures, such as linear polymers with pendant isopropenyl groups that can be cross-linked in a subsequent step. researchgate.net

The reaction pathway of this compound can also be directed to favor specific outcomes. For example, under certain anionic polymerization conditions, one isopropenyl group can be selectively polymerized, leaving the other available for post-polymerization modifications or cross-linking. researchgate.net This selective reactivity is a key advantage of using p-DIPB for creating complex polymer architectures. Cationic polymerization of this compound, often initiated by a Brønsted or Lewis acid, can also be employed to create polymers with high glass transition temperatures. google.com

Development of Hydrogels and Elastomeric Networks Utilizing this compound

This compound has been utilized in the development of both hydrogels and elastomeric networks due to its effective cross-linking capabilities.

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. rsc.org The incorporation of p-DIPB as a cross-linker can enhance the mechanical strength and stability of hydrogels. researchgate.net While not as common as other cross-linkers in hydrogel synthesis, its use in creating interpenetrating polymer network (IPN) hydrogels demonstrates its potential. researchgate.net

Elastomeric Networks: In elastomeric networks, this compound contributes to the formation of a stable, cross-linked structure that provides elasticity and resilience. allenpress.com For example, it has been used as a cross-linking agent for polydimethylsiloxane (B3030410) (PDMS) to create networks with controlled cross-link distributions, which in turn affects the elastomeric properties. allenpress.comallenpress.com The use of p-DIPB can lead to elastomers with improved mechanical properties and thermal stability. mdpi.com

Research Findings on Elastomeric Networks with this compound Derivatives:

| Polymer System | Cross-linking Agent | Key Findings |

| Polydimethylsiloxane (PDMS) | α,α'-bis(t-butylperoxy)diisopropylbenzene | Moderately selective for vinyl groups, allowing for control over cross-link distribution and elastomeric properties. allenpress.com |

| Sulfur Copolymers | 1,3-Diisopropenylbenzene (B1663925) (an isomer) | Creates copolymers ranging from flexible thermoplastics to brittle thermosets depending on the concentration. mdpi.com |

Advanced Network Structures: Interpenetrating Polymer Networks (IPNs) and Gradient Networks

This compound is a valuable component in the creation of advanced polymer architectures like interpenetrating polymer networks (IPNs) and gradient networks.

Gradient Networks: Gradient networks are materials where the cross-link density or chemical composition varies continuously across the material. This gradient structure can lead to unique mechanical and physical properties. The controlled reactivity of this compound, particularly in living polymerization, makes it a suitable candidate for the synthesis of gradient networks. kyoto-u.ac.jp By carefully controlling the addition of p-DIPB during polymerization, it is possible to create a gradient in the cross-link density, leading to materials with tailored properties for specific applications. kyoto-u.ac.jp

Derivatization and Functionalization Reactions of 1,4 Diisopropenylbenzene

Chemical Transformations at the Isopropenyl Moieties

Hydrogenation and Selective Halogenation

Hydrogenation of 1,4-diisopropenylbenzene is a common strategy to produce 1,4-diisopropylbenzene (B50396). This reaction typically involves the use of a catalyst, such as palladium on carbon (Pd-C), in the presence of hydrogen gas. The process can be controlled to achieve either partial or full saturation of the isopropenyl groups. For instance, selective hydrogenation using rhodium catalysts can leave a small percentage of isopropenylstyrene, which is beneficial for recycling processes in dehydrogenation reactions. In some industrial processes for producing diisopropenylbenzene, a mixture containing impurities like isopropenylstyrene and isopropylisopropenylbenzene is partially hydrogenated to convert isopropenylstyrene into more easily separable compounds. google.com

Selective halogenation of the isopropenyl groups can also be achieved, providing a pathway to introduce halogen atoms into the molecule. These reactions are valuable for creating intermediates for further synthetic transformations. nih.gov Visible-light-induced photocatalysis has emerged as a method for the selective halogenation of various organic molecules, including those with structures analogous to the isopropenyl groups of this compound. nih.gov

| Reactant | Reagents/Catalyst | Product | Significance |

|---|---|---|---|

| This compound | H₂/Pd-C | 1,4-Diisopropylbenzene | Complete saturation of isopropenyl groups. |

| This compound with impurities | H₂/Rhodium catalyst | Partially hydrogenated mixture | Selective hydrogenation for impurity removal and recycling. google.com |

Epoxidation, Dihydroxylation, and Other Oxidation Reactions

The isopropenyl groups are susceptible to oxidation reactions, leading to the formation of valuable oxygenated derivatives.

Epoxidation , the formation of an epoxide ring from the double bond, can be achieved using various oxidizing agents. These epoxides are versatile intermediates that can be opened under acidic or basic conditions to yield a variety of functionalized products.

Dihydroxylation introduces two hydroxyl groups across the double bond. This can be accomplished using reagents like osmium tetroxide or potassium permanganate (B83412) under controlled conditions. The resulting diols are important building blocks in organic synthesis.

Other oxidation reactions can lead to the formation of hydroperoxides. For example, the reaction of 1,4-diisopropylbenzene (the hydrogenated form of this compound) with air can produce a bis(hydroperoxide). wikipedia.orgatamanchemicals.com This hydroperoxide can then undergo an acid-catalyzed rearrangement, similar to the cumene (B47948) process, to yield acetone (B3395972) and hydroquinone (B1673460) (1,4-dihydroxybenzene). wikipedia.orgatamanchemicals.comatamanchemicals.comnih.govatamankimya.com This process is a significant industrial route for hydroquinone production. wikipedia.orgnih.gov

Hydroboration-Oxidation and Hydroamination Reactions

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of a hydroxyl group across the double bond. numberanalytics.comlscollege.ac.inlibretexts.org This reaction is highly regioselective and stereospecific, providing a complementary method to other hydration techniques. lscollege.ac.in The process involves the addition of a borane (B79455) reagent to the alkene, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.orglibretexts.org While specific studies on this compound are not detailed in the provided results, the general principles of this reaction are well-established for alkenes. numberanalytics.comlscollege.ac.inlibretexts.orglibretexts.org

Hydroamination involves the addition of an N-H bond of an amine across the carbon-carbon double bond. conicet.gov.arprinceton.edu This reaction can be catalyzed by various metals, including copper nanoparticles, and provides a direct route to the synthesis of amines. conicet.gov.ar The resulting polymers from diisopropenylbenzene can undergo functionalization reactions such as hydroamination to yield polyamines. google.comgoogle.com

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of this compound can also undergo various functionalization reactions, allowing for the introduction of substituents directly onto the aromatic core.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. scribd.com The isopropenyl groups are activating and direct incoming electrophiles to the ortho and para positions. However, due to the para-substitution of the isopropenyl groups, substitution will occur at the ortho positions. Common electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. scribd.comdatabridgemarketresearch.com

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. databridgemarketresearch.com

Halogenation : Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. For example, bromination of 1,4-diisopropylbenzene can result in ring bromination.

Friedel-Crafts Alkylation and Acylation : Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions on substituted benzenes can sometimes lead to rearrangements and mixtures of products. royalsocietypublishing.org For instance, the acylation of 1,4-diisopropylbenzene with phthalic anhydride (B1165640) can lead to a mixture of products due to the migration of the isopropyl groups. royalsocietypublishing.org

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | scribd.comdatabridgemarketresearch.com |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivative | databridgemarketresearch.com |

| Bromination | Br₂, Lewis Acid | Bromo-substituted derivative | |

| Friedel-Crafts Acylation | Acyl halide, Lewis Acid | Acyl-substituted derivative | royalsocietypublishing.org |

Directed Ortho-Metalation and Related Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. While the isopropenyl groups themselves are not typical DMGs, it is conceivable that derivatives of this compound containing suitable directing groups could undergo DoM reactions. For example, if a hydroxyl or amino group were introduced onto the molecule, it could potentially direct ortho-lithiation. Recent studies have explored using directed ortho-metalation to overcome thermodynamic limitations in the synthesis of specific isomers of diisopropylbenzene derivatives.

Transition Metal-Catalyzed Coupling Reactions of this compound and its Derivatives

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a versatile monomer like this compound, these reactions open up a vast chemical space for derivatization and functionalization. The isopropenyl groups can either be retained for subsequent polymerization or other transformations, or they can be modified through the coupling reactions themselves. This section will delve into some of the most important transition metal-catalyzed coupling strategies employed for the modification of this compound and its derivatives, namely the Heck, Suzuki-Miyaura, and Sonogashira reactions, as well as olefin metathesis. These methodologies allow for the introduction of a wide array of functional groups and the construction of complex molecular architectures, significantly expanding the utility of this readily available starting material.

Heck, Suzuki-Miyaura, and Sonogashira Cross-Coupling Strategies

The palladium-catalyzed Heck, Suzuki-Miyaura, and Sonogashira reactions are pillars of contemporary organic chemistry, each offering a unique approach to the formation of new carbon-carbon bonds. mdpi.com These reactions typically involve the coupling of an organohalide or pseudohalide with an unsaturated partner, such as an alkene, a boronic acid, or a terminal alkyne.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgsctunisie.org This reaction is a powerful tool for the synthesis of substituted alkenes. beilstein-journals.org In the context of this compound derivatives, a pre-existing halide on the aromatic ring can be coupled with various alkenes to introduce new side chains. Conversely, the isopropenyl groups of this compound itself can potentially act as the alkene component, reacting with aryl or vinyl halides. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. diva-portal.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. beilstein-journals.org

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. tcichemicals.com This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. tcichemicals.comrsc.org For derivatives of this compound, a bromo or iodo substituent on the aromatic ring can be readily coupled with a diverse array of aryl, heteroaryl, or vinyl boronic acids. This strategy allows for the synthesis of complex biaryl and styrenyl structures while preserving the isopropenyl functionalities for further polymerization or modification. The catalytic cycle is similar to the Heck reaction, but involves a transmetalation step where the organic group is transferred from the boron atom to the palladium center. rsc.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the most common method for the synthesis of arylalkynes and conjugated enynes. libretexts.org By functionalizing a derivative of this compound with a halide, it can be coupled with various terminal alkynes to introduce alkynyl moieties. These resulting structures can serve as precursors for more complex materials, including conjugated polymers and pharmaceuticals. The reaction can be carried out under mild conditions, often at room temperature. libretexts.org

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Electrophile | Nucleophile | Catalyst/Precatalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Yield (%) |

| Heck | Aryl Bromide | Styrene (B11656) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 | >90 |

| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd/C | - | K₂CO₃ | DMF | 90 (Microwave) | 92 |

| Suzuki-Miyaura | 8-Iodo flavonoid | Arylboronic acid | Pd(PPh₃)₄ | - | NaOH | DMF/H₂O | 120 (Microwave) | up to 95 |

| Sonogashira | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ | - | Et₃N | THF | Room Temp. | High |

| Sonogashira (Cu-free) | Aryl Iodide | Terminal Alkyne | Pd-imine@nanoSiO₂ | - | - | DMF | 70 | Good |

This table presents generalized conditions and may vary depending on the specific substrates and desired products.

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a powerful and versatile organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org Catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum, this reaction has found widespread application in polymer chemistry and complex molecule synthesis. For this compound, olefin metathesis provides a unique avenue for structural diversification, enabling the formation of novel polymers and cyclic compounds. The primary types of olefin metathesis relevant to this context are Acyclic Diene Metathesis (ADMET) polymerization and Ring-Closing Metathesis (RCM).

Acyclic Diene Metathesis (ADMET) Polymerization is a step-growth condensation polymerization of α,ω-dienes. wikipedia.org In the case of this compound, it can be considered a diene monomer. The polymerization is driven by the removal of a small volatile alkene, typically ethylene (B1197577), which shifts the equilibrium towards the formation of a high molecular weight polymer. advancedsciencenews.com This method allows for the synthesis of unsaturated polymers with the double bonds regularly spaced along the polymer backbone. The properties of the resulting polymer, such as its cis/trans ratio of double bonds, are influenced by the choice of catalyst and reaction conditions. wikipedia.org ADMET is known for its high tolerance to various functional groups, which allows for the polymerization of functionalized monomers derived from this compound.

Ring-Closing Metathesis (RCM) is an intramolecular olefin metathesis reaction that leads to the formation of cyclic alkenes. organic-chemistry.org By introducing a second alkene-containing side chain onto a derivative of this compound, RCM can be employed to construct a new ring fused to or pendant from the aromatic core. The driving force for RCM is often the formation of a stable five- to seven-membered ring and the release of a small volatile alkene. organic-chemistry.org This strategy provides access to a variety of novel polycyclic and heterocyclic structures that would be challenging to synthesize using other methods.

Cross-Metathesis (CM) involves the reaction between two different alkenes. organic-chemistry.org In the context of this compound, its isopropenyl groups can undergo cross-metathesis with other alkenes to introduce new functional groups or to modify the existing side chains. This allows for a high degree of structural diversification in a single step.

The choice of catalyst is critical for the success of olefin metathesis reactions. The development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has been instrumental in expanding the scope and functional group tolerance of these transformations. uzh.ch

Table 2: Key Olefin Metathesis Strategies for this compound

| Metathesis Type | Description | Typical Catalyst | Driving Force | Potential Products from 1,4-DIPB |

| ADMET | Polymerization of dienes | Grubbs or Schrock Catalysts | Removal of volatile alkene (e.g., ethylene) | Unsaturated polymers with regularly spaced aromatic units |

| RCM | Intramolecular cyclization of a diene | Grubbs or Hoveyda-Grubbs Catalysts | Formation of a stable ring | Polycyclic or heterocyclic structures containing the 1,4-phenylenebis(prop-1-en-2-yl) moiety |

| Cross-Metathesis | Reaction between two different alkenes | Grubbs or Hoveyda-Grubbs Catalysts | Statistical or selective coupling | Functionalized derivatives with modified isopropenyl side chains |

1,4-DIPB refers to this compound.

Advanced Materials and Applications Derived from 1,4 Diisopropenylbenzene Polymers

Synthesis of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

1,4-Diisopropenylbenzene is a valuable monomer for the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs). These materials are characterized by their high surface area, tunable porosity, and exceptional stability, making them suitable for a variety of applications.

The synthesis of these frameworks often involves the reaction of 1,4-DIPB with other organic linkers or through self-condensation reactions. For instance, porous sulfur polymers (PSPs) have been synthesized from elemental sulfur and 1,3-diisopropenylbenzene (B1663925), a close isomer of 1,4-DIPB, through a process called inverse vulcanization. researchgate.netnih.gov This method involves the ring-opening polymerization of sulfur followed by cross-linking with the diisopropenylbenzene monomer. researchgate.net The resulting materials exhibit high porosity, which can be further controlled by techniques like salt templating. researchgate.netnih.gov

COFs, which are crystalline porous polymers, are constructed from molecular building units linked by covalent bonds. researchgate.netmdpi.com While direct synthesis of COFs from 1,4-DIPB is an area of ongoing research, the principles of reticular chemistry that govern COF synthesis can be applied. mdpi.com This involves the selection of appropriate comonomers and reaction conditions to promote the formation of a crystalline, porous network. The synthesis of COFs typically relies on reversible bond formation to allow for error correction and crystallization into a thermodynamically stable product.

Development of High-Performance Polymers and Thermosetting Resins

The polymerization of this compound leads to the formation of high-performance polymers and thermosetting resins with desirable thermal and mechanical properties. The isopropenyl groups can participate in various polymerization reactions, including free-radical and anionic polymerization, to produce polymers with different architectures.

Substantially linear polymers of diisopropenylbenzene can be synthesized with few or no branches. google.com These linear polymers are highly unsaturated, providing multiple sites for further functionalization or cross-linking. google.com The polymerization is typically carried out at temperatures between 60°C and 160°C. google.com

The resulting polymers exhibit high glass transition temperatures (Tg) and good solubility in non-polar solvents. google.com These properties make them valuable for producing cross-linked materials with excellent physical characteristics, which are sought after in applications like copper-clad laminates for printed circuit boards. google.com The demand for such high-performance plastics is a significant driver for the this compound market. futuremarketinsights.com

Applications in Adsorption, Gas Separation, and Catalysis Supports

Polymers derived from this compound have shown significant promise in applications related to adsorption, gas separation, and catalysis. Their porous nature and chemical stability make them ideal candidates for these roles.

Adsorption: Porous sulfur polymers synthesized using diisopropenylbenzene have been demonstrated to be effective in removing organic contaminants from water. researchgate.netnih.gov These materials can exhibit adsorption capacities up to five times higher than activated carbon for certain contaminants like caffeine. researchgate.netnih.gov The adsorption process can be influenced by factors such as pH, temperature, and the initial concentration of the contaminant. researchgate.net